Human proinsulin is classified as a peptide hormone and is derived from the proinsulin gene located on chromosome 11. The biosynthesis of proinsulin occurs in the pancreatic beta cells, where it is initially synthesized as a single polypeptide chain that subsequently folds and forms disulfide bonds. Upon cleavage by prohormone convertases, proinsulin is converted into insulin and C-peptide, which are then released into the bloodstream.
The total chemical synthesis of human proinsulin has been achieved using modern chemical ligation techniques. A convergent synthetic strategy was employed to construct the full-length proinsulin molecule from three distinct peptide segments. The synthesis involves:
The final product was characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS), circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, confirming that the synthetic human proinsulin exhibited biochemical activity comparable to that of natural proinsulin .
The molecular structure of human proinsulin consists of three main components:
The folding of proinsulin leads to the formation of three disulfide bonds that stabilize its structure. The precise arrangement allows for proper receptor binding upon conversion to insulin .
The conversion of proinsulin to insulin involves several enzymatic reactions:
These reactions are crucial for regulating insulin levels in response to glucose concentrations in the bloodstream .
The mechanism of action for human proinsulin primarily revolves around its conversion to insulin:
The biological activity of synthetic human proinsulin has been confirmed through receptor-binding assays demonstrating its effectiveness .
Human proinsulin exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy provide insights into its structural dynamics and stability under various conditions .
Human proinsulin has significant applications in various scientific fields:
The inversion of proinsulin’s canonical B-C-A chain topology to an A-C-B configuration represents a fundamental structural redesign. In native proinsulin (B-C-A), the B-chain’s C-terminus connects to the C-peptide, which links to the A-chain’s N-terminus. The A-C-B proinsulin reverses this order: the A-chain’s C-terminus connects to the C-peptide, which then links to the B-chain’s N-terminus [2] [6]. This inversion strategically liberates the N-terminal glycine (Gly1) of the A-chain, a residue critical for insulin receptor binding. Crucially, recombinant expression of A-C-B proinsulin in E. coli yields two forms: Met⁰-Gly¹-A-C-B (with N-terminal methionine) and Gly¹-A-C-B (without methionine), both retaining native insulin-like disulfide connectivity [3] [6].
Table 1: Topological and Functional Comparison of Proinsulin Variants
Feature | B-C-A Proinsulin | A-C-B Proinsulin |
---|---|---|
Chain Order | NH₂-B-chain-C-peptide-A-chain-COOH | NH₂-A-chain-C-peptide-B-chain-COOH |
N-terminus | B-chain (Phe1) | A-chain (Gly1) |
C-terminus | A-chain (Asn21) | B-chain (Thr30) |
Receptor Affinity (IC₅₀) | 140 ± 69 nM (IGF-1R) | 31 ± 4 nM (IGF-1R) |
Key Structural Advantage | Native precursor topology | Free Gly1 enhances receptor binding |
Despite its inverted topology, A-C-B proinsulin maintains insulin’s native disulfide bond pattern: one intra-A-chain bond (CysA6–CysA11) and two inter-chain bonds (CysA7–CysB7 and CysA20–CysB19) [3] [9]. Structural analyses confirm that these bonds are correctly formed during in vitro refolding, enabling the A-C-B precursor to adopt a tertiary structure closely resembling native insulin. This fidelity is critical for biological activity, as mutagenesis studies show that deletion of any disulfide bond severely compromises receptor binding:
The A-C-B topology’s liberation of Gly1 (A-chain N-terminus) is functionally pivotal. In native insulin, Gly1 anchors the receptor-binding domain via interactions with the insulin receptor’s leucine-rich repeat domain (L1) and C-terminal αCT segment [1] [4]. A-C-B proinsulin’s Gly1 accessibility enhances its affinity for the type I IGF receptor (IGF-1R), exhibiting a half-maximal inhibitory concentration (K₁/₂) of 31 ± 4 nM—4–5 times stronger than native proinsulin (K₁/₂ = 140 ± 69 nM) [1] [3]. Substitution studies demonstrate that Gly1 is irreplaceable: analogs with blocked or mutated N-termini show >90% loss of receptor binding [1] [6].
The C-peptide in A-C-B proinsulin must satisfy dual constraints: enabling efficient folding and permitting proteolytic processing to insulin. Native C-peptide (31–35 residues) is replaced in A-C-B constructs by shorter connectors (≥8 residues), with optimal length being 8–12 residues [6] [8]. Studies show that:
Table 2: Impact of C-Peptide Modifications on Proinsulin Function
C-Peptide Design | Folding Efficiency | Receptor Binding | Processing Yield |
---|---|---|---|
Native (31 aa) | 100% (Reference) | Low (K₁/₂ >100 nM) | 70–80% |
Minimal Turn (8 aa) | 120–140% | Moderate (K₁/₂ ~50 nM) | >90% |
Hydrophobic-Rich (12 aa) | 80% | High (K₁/₂ ~30 nM) | 75% |
Folding Efficiency and Stability of (A-C-B) Human Proinsulin
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